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Compound of Interest

Compound Name: 2,5-Difluorobenzonitrile

Cat. No.: B1295057

For Researchers, Scientists, and Drug Development Professionals

Core Identification

The compound of interest is unequivocally identified by its IUPAC name: 2,5-
difluorobenzonitrile.[1] This nomenclature precisely describes a benzene ring substituted with
a nitrile group (-C=N) at position 1, and fluorine atoms at positions 2 and 5.

Physicochemical and Spectroscopic Data

The intrinsic properties of 2,5-Difluorobenzonitrile are summarized below. This data is critical
for its application in synthesis, purification, and analytical characterization.

Table 2.1: Physical and Chemical Properties
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Property Value Source
CAS Number 64248-64-2 [2]
Molecular Formula C7HsF2N [1]12]
Molecular Weight 139.10 g/mol [1]
Appearance White to light yellow crystal

powder
Melting Point 33-35 °C (lit.) [3]
Boiling Point 178.4 + 20.0 °C at 760 mmHg [3]
Density 1.3+0.1 g/cm3 [3]
Flash Point 77.8+0.0°C [3]
LogP 1.39 [3]

Table 2.2: Spectroscopic Data Summary

Spectroscopy Type Key Features and Observations
Aromatic region signals expected to be complex
1H NMR _
due to H-F and H-H coupling.
Characteristic signals for the nitrile carbon
(typically ~115-120 ppm), and carbon atoms
13C NMR attached to fluorine exhibiting large C-F coupling

constants. Aromatic carbons will appear in the
~110-165 ppm range.

Infrared (IR)

Strong, sharp absorption band characteristic of
the nitrile (C=N) stretch, typically observed
around 2220-2240 cm~1. Strong C-F stretching
bands are expected in the 1100-1300 cm~!

region.

Mass Spectrometry

Molecular ion peak (M*) expected at m/z = 139.

[1]14]
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Synthesis and Experimental Protocols

2,5-Difluorobenzonitrile is a valuable synthetic intermediate, particularly in the fields of
medicinal chemistry and agrochemicals. The strategic placement of fluorine atoms can
enhance metabolic stability, bioavailability, and binding affinity of target molecules. It is
frequently used as a building block in the synthesis of kinase inhibitors and compounds
targeting the central nervous system.

A common and effective method for the synthesis of aryl nitriles from anilines is the Sandmeyer
reaction. The following protocol provides a detailed methodology for the synthesis of 2,5-
Difluorobenzonitrile from 2,5-difluoroaniline.

Experimental Protocol: Synthesis of 2,5-
Difluorobenzonitrile via Sandmeyer Reaction

Reaction Scheme:
o Step 1: Diazotization of 2,5-Difluoroaniline
e Step 2: Cyanation of the Diazonium Salt

Materials and Reagents:

2,5-Difluoroaniline

» Hydrochloric acid (HCI), concentrated

e Sodium nitrite (NaNO2)

o Copper(l) cyanide (CuCN)

e Sodium cyanide (NaCN)

e Deionized water

e Dichloromethane (CH2Cl2)

e Sodium bicarbonate (NaHCO3), saturated solution
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 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Ice

Procedure:

e Preparation of the Diazonium Salt Solution (Step 1):

o In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer,
and dropping funnel, combine 2,5-difluoroaniline (1.0 eq) and concentrated hydrochloric
acid (3.0 eq) in water.

o Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt may

precipitate.
o Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

o Add the sodium nitrite solution dropwise to the aniline salt suspension, ensuring the
temperature is maintained below 5 °C. The addition should take approximately 20-30
minutes.

o After the addition is complete, stir the resulting diazonium salt solution for an additional 30
minutes at 0-5 °C.

o Preparation of the Cyanation Reagent:

o In a separate large beaker or flask, dissolve copper(l) cyanide (1.3 eq) and sodium
cyanide (2.6 eq) in deionized water. Caution: Handle cyanides with extreme care in a well-
ventilated fume hood.

o Gently warm the solution to about 60-70 °C until the copper(l) cyanide dissolves
completely, then cool to room temperature.

e Sandmeyer Cyanation (Step 2):

o Cool the copper cyanide solution to 0-5 °C in an ice bath.
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o Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper
cyanide solution. Control the rate of addition to manage gas (N2) evolution and maintain
the temperature below 10 °C.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

e Work-up and Purification:

[¢]

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
o Extract the agueous mixture with dichloromethane (3 x volume).

o Combine the organic layers and wash sequentially with deionized water, saturated sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate
the solvent under reduced pressure using a rotary evaporator.

o The crude product can be purified by vacuum distillation or column chromatography on
silica gel to yield pure 2,5-Difluorobenzonitrile.

Applications in Drug Development: A
Representative Workflow

As a versatile building block, 2,5-Difluorobenzonitrile is instrumental in the synthesis of
complex pharmaceutical agents. Its difluorinated phenyl ring is a common scaffold in kinase
inhibitors, where it can interact with the hinge region of the kinase active site. The nitrile group
offers a versatile handle for conversion into other functional groups, such as amines or
tetrazoles.

The following diagram illustrates a representative synthetic workflow where 2,5-
Difluorobenzonitrile is used as a starting material for a generic kinase inhibitor scaffold.
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Caption: Synthetic workflow for a kinase inhibitor scaffold.

This workflow demonstrates the reduction of the nitrile group in 2,5-Difluorobenzonitrile to a
primary amine. This amine then acts as a nucleophile, displacing a halogen on a heterocyclic
core (a common feature in kinase inhibitors) via a nucleophilic aromatic substitution (SNAr)
reaction. The resulting molecule contains the key difluorophenyl moiety, which is crucial for
target engagement in many kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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